Cas no 874948-59-1 ((S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate structure
874948-59-1 structure
商品名:(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
CAS番号:874948-59-1
MF:C32H21O4P
メガワット:500.480509519577
MDL:MFCD17676194
CID:2360872

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 化学的及び物理的性質

名前と識別子

    • (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • (11bS)-4-Hydroxy-2,6-diphenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • S-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • (S)-2,2′-Dihydroxy-3,3′-diphenyl-1,1′-binaphthalene cyclic phosphate
    • MDL: MFCD17676194
    • インチ: 1S/C32H21O4P/c33-37(34)35-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)36-37)22-13-5-2-6-14-22/h1-20H,(H,33,34)
    • InChIKey: RLPAIZCRXBEKDM-UHFFFAOYSA-N
    • ほほえんだ: O=P1(OC2C(C3C=CC=CC=3)=CC3C(C=2C2C(=C(C4C=CC=CC=4)C=C4C=2C=CC=C4)O1)=CC=CC=3)O

じっけんとくせい

  • ふってん: 755.1°C at 760 mmHg

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate セキュリティ情報

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D759062-1g
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-diphenyl-,4-oxide, (11bS)-
874948-59-1 97%
1g
$225 2024-06-06
abcr
AB491455-100 mg
(11bS)-4-Hydroxy-2,6-diphenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee); .
874948-59-1 98%
100mg
€295.00 2023-06-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B48000-100mg
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
874948-59-1 98%,99%ee
100mg
¥428.0 2022-10-09
Alichem
A019122525-1g
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide
874948-59-1 95%
1g
$1363.50 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1387-100mg
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
874948-59-1 98%,(99%ee)
100mg
3662CNY 2021-05-08
Alichem
A019122525-100mg
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide
874948-59-1 95%
100mg
$348.14 2023-08-31
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0219-100mg
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
874948-59-1 98%,99%e.e.
100mg
¥785.0 2024-07-19
Ambeed
A199768-5g
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
874948-59-1 97%
5g
$1174.0 2024-04-16
Aaron
AR00IFC6-100mg
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-diphenyl-,4-oxide, (11bS)-
874948-59-1 97%
100mg
$23.00 2025-02-11
A2B Chem LLC
AI58586-250mg
(11Br)-4-hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
874948-59-1 97%
250mg
$44.00 2024-04-19

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  30 min, rt
1.2 3 h, rt; rt → -78 °C
1.3 Reagents: Triethyl borate ;  10 min, -78 °C; -78 °C → rt; overnight, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt; 2 h, rt
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux; reflux → rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
3.2 Reagents: Water ;  0 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 3 h, 90 °C; 90 °C → 55 °C
4.2 Reagents: Water ;  55 °C; 1 h, reflux; reflux → 60 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; cooled
リファレンス
Practical Synthesis of Chiral Phosphorous Acids Based on BINOL-Skeleton
Yan, Lin-Jie; et al, Organic Preparations and Procedures International, 2013, 45(6), 473-482

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt → 120 °C; 18 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  rt → 103 °C; 3 h, 103 °C; 103 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Chromopynones are pseudo natural product glucose uptake inhibitors targeting glucose transporters GLUT-1 and -3
Karageorgis, George ; et al, Nature Chemistry, 2018, 10(11), 1103-1111

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  36 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  30 min, rt
2.2 3 h, rt; rt → -78 °C
2.3 Reagents: Triethyl borate ;  10 min, -78 °C; -78 °C → rt; overnight, rt; rt → 0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt; 2 h, rt
3.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux; reflux → rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
4.2 Reagents: Water ;  0 °C
5.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 3 h, 90 °C; 90 °C → 55 °C
5.2 Reagents: Water ;  55 °C; 1 h, reflux; reflux → 60 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
5.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; cooled
リファレンス
Practical Synthesis of Chiral Phosphorous Acids Based on BINOL-Skeleton
Yan, Lin-Jie; et al, Organic Preparations and Procedures International, 2013, 45(6), 473-482

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether ,  Cyclopentyl methyl ether ;  10 min, rt; rt → 37 °C; 23 h, 37 °C; 37 °C → rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.4 Solvents: Water ;  1 h, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt → 120 °C; 18 h, 120 °C; 120 °C → rt
2.2 Solvents: Water ;  rt → 103 °C; 3 h, 103 °C; 103 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Chromopynones are pseudo natural product glucose uptake inhibitors targeting glucose transporters GLUT-1 and -3
Karageorgis, George ; et al, Nature Chemistry, 2018, 10(11), 1103-1111

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  1 h, rt
1.3 Reagents: Potassium fluoride Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  18 h, reflux; reflux → rt
1.4 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
1.5 Solvents: Water ;  rt
1.6 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  5 h, rt
1.7 Solvents: Water ;  30 min, rt
1.8 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines
Evans, Christopher G.; et al, Organic Letters, 2009, 11(14), 2957-2959

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux; reflux → rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 3 h, 90 °C; 90 °C → 55 °C
3.2 Reagents: Water ;  55 °C; 1 h, reflux; reflux → 60 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; cooled
リファレンス
Practical Synthesis of Chiral Phosphorous Acids Based on BINOL-Skeleton
Yan, Lin-Jie; et al, Organic Preparations and Procedures International, 2013, 45(6), 473-482

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → 83 °C; 18 h, 83 °C
2.1 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether ,  Cyclopentyl methyl ether ;  10 min, rt; rt → 37 °C; 23 h, 37 °C; 37 °C → rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
2.4 Solvents: Water ;  1 h, rt
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt → 120 °C; 18 h, 120 °C; 120 °C → rt
3.2 Solvents: Water ;  rt → 103 °C; 3 h, 103 °C; 103 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Chromopynones are pseudo natural product glucose uptake inhibitors targeting glucose transporters GLUT-1 and -3
Karageorgis, George ; et al, Nature Chemistry, 2018, 10(11), 1103-1111

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 3 h, 90 °C; 90 °C → 55 °C
2.2 Reagents: Water ;  55 °C; 1 h, reflux; reflux → 60 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; cooled
リファレンス
Practical Synthesis of Chiral Phosphorous Acids Based on BINOL-Skeleton
Yan, Lin-Jie; et al, Organic Preparations and Procedures International, 2013, 45(6), 473-482

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Preparation Products

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 関連文献

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphateに関する追加情報

Research Brief on (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 874948-59-1)

In recent years, the compound (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 874948-59-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral binaphthyl derivative is widely recognized for its role as a versatile ligand and catalyst in asymmetric synthesis, as well as its potential applications in drug development and material science. The unique structural features of this compound, including its axial chirality and hydrogenphosphate functionality, make it a valuable tool for enantioselective transformations and molecular recognition.

Recent studies have focused on the synthesis and optimization of (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate to enhance its catalytic efficiency and selectivity. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate its molecular structure and interactions with various substrates. These investigations have revealed that the hydrogenphosphate group plays a critical role in stabilizing transition states during catalytic cycles, thereby improving reaction yields and enantiomeric excess.

One of the most notable applications of this compound is in the field of asymmetric organocatalysis, where it has been utilized to facilitate a range of C-C and C-X bond-forming reactions. For instance, a 2023 study demonstrated its efficacy in the enantioselective synthesis of biologically active molecules, such as β-amino acids and heterocyclic compounds. The high enantioselectivity (up to 99% ee) achieved in these reactions underscores the potential of (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a key building block in pharmaceutical synthesis.

In addition to its catalytic applications, this compound has also been explored for its role in drug delivery systems. Its ability to form stable complexes with metal ions and bioactive molecules has been leveraged to design targeted delivery platforms. Recent in vitro studies have shown that (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate can enhance the solubility and bioavailability of poorly water-soluble drugs, making it a promising candidate for improving therapeutic efficacy.

Despite these advancements, challenges remain in scaling up the synthesis of (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate for industrial applications. Current research efforts are directed toward developing more cost-effective and environmentally friendly synthetic routes. For example, a 2024 study reported a green chemistry approach using biocatalysts to produce this compound with reduced waste and energy consumption.

In conclusion, (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 874948-59-1) represents a pivotal molecule in modern chemical biology and pharmaceutical research. Its diverse applications in asymmetric synthesis, drug delivery, and material science highlight its versatility and potential for future innovations. Ongoing research aims to address existing limitations and expand its utility in both academic and industrial settings.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:874948-59-1)(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
A915804
清らかである:99%/99%
はかる:1g/5g
価格 ($):212.0/1057.0